5-Bromo-4-(difluoromethyl)pyridin-2-amine
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Overview
Description
5-Bromo-4-(difluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a difluoromethyl group at the 4-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(difluoromethyl)pyridine with bromine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 5-Bromo-4-(difluoromethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, difluoromethylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-4-(difluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in biochemical and pharmacological research.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of a difluoromethyl group.
2-Amino-5-bromo-4-methylpyridine: Contains a methyl group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-4-(difluoromethyl)pyridin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2-11-5(10)1-3(4)6(8)9/h1-2,6H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCWAKGCURZVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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